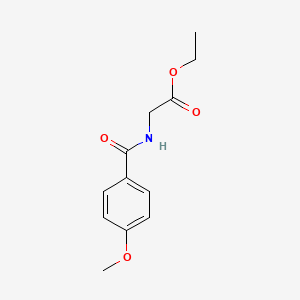

Ethyl 2-(4-methoxybenzamido)acetate

説明

Ethyl 2-(4-methoxybenzamido)acetate is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its ester and amide functional groups, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methoxybenzamido)acetate typically involves the reaction of ethyl bromoacetate with 4-methoxybenzamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted esters and amides.

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 2-(4-methoxybenzamido)acetate serves as a precursor for synthesizing biologically active compounds. Its derivatives have been investigated for multiple therapeutic roles, including:

- Antibacterial Activity : Compounds derived from this compound have shown notable antibacterial effects against both gram-positive and gram-negative bacteria. For instance, significant activity was observed against Staphylococcus epidermidis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 250 µg/mL and 375 µg/mL, respectively.

- Anticancer Properties : The compound has demonstrated promising results in cancer research. Specifically, derivatives have exhibited strong inhibitory effects against ovarian carcinoma cell lines (SKOV-3), highlighting its potential in cancer therapeutics .

- Antifungal Activity : this compound derivatives have also been evaluated for antifungal properties, showing significant inhibition against strains such as Candida glabrata and Candida albicans, outperforming standard antifungal agents like nystatin.

- Antileukemic Activity : Research indicates that some derivatives possess significant antileukemic activity against various human cell lines, suggesting their potential as antineoplastic agents.

Organic Synthesis Applications

In organic chemistry, this compound is recognized for its versatility in synthetic applications:

- Building Block for Hypoglycemic Agents : It serves as a building synthon for developing novel dual hypoglycemic agents, showcasing its utility in diabetes research.

- Trans-Esterification Reactions : The compound can be utilized in trans-esterification processes under acidic conditions, which enhances its reactivity due to the protonation of the carbonyl oxygen.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines, including HL-60 (human promyelocytic leukemia) and SKOV-3 (human ovarian carcinoma). The results indicated that certain compounds exhibited lower cytotoxic potential than established chemotherapeutics like doxorubicin and cisplatin but showed promise for further optimization in drug development .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of derivatives against Candida species. Compounds derived from this compound were found to possess higher zones of inhibition compared to conventional antifungal treatments, indicating their potential as effective antifungal agents.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial, Antifungal | Significant MIC values against specific pathogens |

| Cancer Research | Anticancer Activity | Effective against SKOV-3 cells |

| Organic Synthesis | Building Block for Hypoglycemic Agents | Utilized in dual hypoglycemic agent synthesis |

| Trans-Esterification | Organic Reactions | Enhanced reactivity under acidic conditions |

作用機序

The mechanism of action of Ethyl 2-(4-methoxybenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Ethyl 2-(4-methoxybenzamido)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-hydroxybenzamido)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.

Ethyl 2-(4-chlorobenzamido)acetate:

Ethyl 2-(4-nitrobenzamido)acetate: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research and industry.

生物活性

Ethyl 2-(4-methoxybenzamido)acetate is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxybenzamide moiety attached to an ethyl acetate structure. The molecular formula is CHNO, and it has notable functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. Notably, studies suggest it may affect the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, which are critical in cancer progression .

- Antimicrobial Properties : this compound exhibits antimicrobial effects against various pathogens, potentially disrupting cellular functions through enzyme inhibition .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against different human cancer cell lines:

These findings suggest that this compound has significant cytotoxic effects, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against various strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Klebsiella pneumoniae | 64 |

These results indicate the compound's potential as an antimicrobial agent.

Case Studies

- Cancer Treatment : A study focused on the application of this compound in treating colorectal cancer revealed that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The research highlighted its potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Antimicrobial Applications : Another investigation assessed the efficacy of the compound against multidrug-resistant bacterial strains. The results demonstrated that this compound could enhance the effectiveness of conventional antibiotics, suggesting its role as an adjuvant therapy .

特性

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFELUNTWQDERLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365542 | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-57-6 | |

| Record name | N-(4-Methoxybenzoyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。